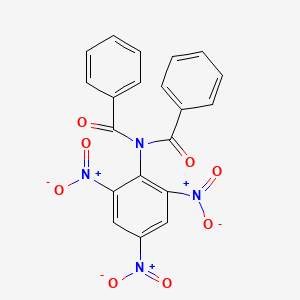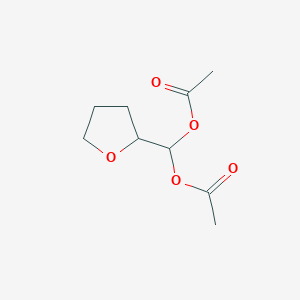
Tetrahydrofuran-2-ylmethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran-2-ylmethanediyl diacetate is a chemical compound with the molecular formula C9H14O5. It is a derivative of tetrahydrofuran, a cyclic ether, and is characterized by the presence of two acetate groups attached to the tetrahydrofuran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-ylmethanediyl diacetate typically involves the reaction of tetrahydrofuran with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion. The process can be summarized as follows:
Starting Materials: Tetrahydrofuran and acetic anhydride.
Catalyst: A strong acid such as sulfuric acid or a Lewis acid like zinc chloride.
Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 0-25°C, to prevent side reactions.
Product Isolation: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Tetrahydrofuran-2-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-ylmethanediyl diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The tetrahydrofuran ring can act as a ligand, coordinating with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether without the acetate groups.
2,5-Dimethyltetrahydrofuran: A derivative with methyl groups instead of acetate groups.
Tetrahydrofuran-2-carboxylic acid: A carboxylic acid derivative of tetrahydrofuran.
Uniqueness
Tetrahydrofuran-2-ylmethanediyl diacetate is unique due to the presence of two acetate groups, which impart distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
5331-61-3 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
[acetyloxy(oxolan-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h8-9H,3-5H2,1-2H3 |
InChI Key |
DCUUBHPLMUQTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1CCCO1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

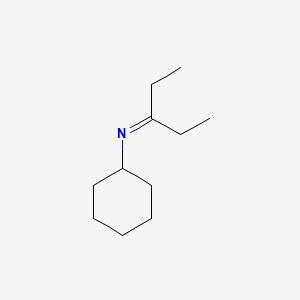

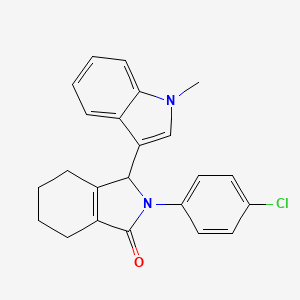
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
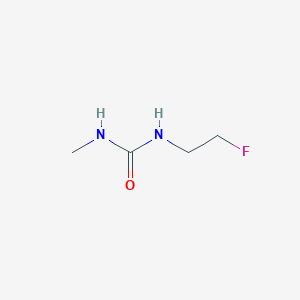

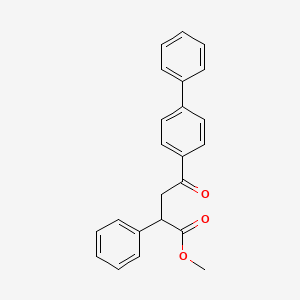

![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
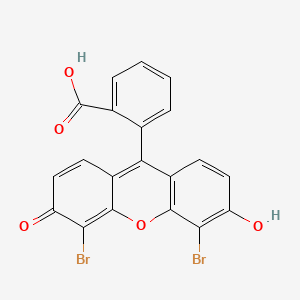
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
